molecular formula C18H20N4O4S B2699242 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide CAS No. 898657-12-0

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide

Cat. No.: B2699242
CAS No.: 898657-12-0
M. Wt: 388.44
InChI Key: WJEMVVQKYISVPC-UHFFFAOYSA-N
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Description

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a pyridine ring

Scientific Research Applications

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide
  • 4-(4-acetylpiperazin-1-yl)sulfonylbenzonitrile
  • 4-[(4-acetylpiperazin-1-yl)sulfonyl]benzoic acid

Uniqueness

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide is unique due to its specific combination of functional groups and structural features. The presence of both a piperazine ring and a pyridine ring, along with the sulfonyl group, provides a distinct chemical profile that can be exploited for various applications. Its uniqueness lies in its potential to interact with a wide range of biological targets and its versatility in chemical synthesis.

Properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-14(23)21-9-11-22(12-10-21)27(25,26)17-6-4-15(5-7-17)18(24)20-16-3-2-8-19-13-16/h2-8,13H,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEMVVQKYISVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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